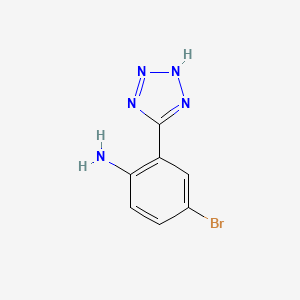

4-bromo-2-(1H-tetrazol-5-yl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSHJCKVONEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27398-52-3 | |

| Record name | 4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 1h Tetrazol 5 Yl Aniline and Its Analogues

Direct Synthesis Approaches to 4-Bromo-2-(1H-tetrazol-5-yl)aniline

The direct construction of 4-bromo-2-(1H-tetrazol-5-yl)aniline involves the formation of the tetrazole ring on a pre-functionalized bromoaniline precursor. Several methodologies have been developed to achieve this transformation efficiently.

[3+2] Cycloaddition Reactions for 1H-Tetrazole Ring Formation

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a cornerstone for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comresearchgate.net This method is widely employed for the synthesis of 4-bromo-2-(1H-tetrazol-5-yl)aniline, starting from 2-amino-5-bromobenzonitrile. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and sodium azide (NaN₃) serves as the azide source. nih.gov The reaction proceeds at elevated temperatures, often around 90°C, and can provide excellent yields, exceeding 80%. nih.gov

A variety of catalysts have been explored to improve the efficiency and environmental friendliness of this transformation. These include heterogeneous catalysts like nano-TiCl₄·SiO₂, which allows for shorter reaction times and catalyst reusability. thieme-connect.com Other catalytic systems, such as ceric ammonium (B1175870) nitrate (B79036) and immobilized AlCl₃ on γ-Al₂O₃, have also been reported to effectively promote the cycloaddition, offering good to excellent yields. thieme-connect.com

Table 1: Catalysts and Conditions for [3+2] Cycloaddition in Tetrazole Synthesis

| Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | 2-aminobenzonitrile (B23959) derivatives | THF | 90 | >80 | nih.gov |

| nano-TiCl₄·SiO₂ | Benzonitrile (B105546) | DMF | Reflux | 95 | thieme-connect.com |

| Ceric Ammonium Nitrate | Benzonitrile | DMF | 110 | 82-99 | thieme-connect.com |

| Immobilized AlCl₃ on γ-Al₂O₃ | Nitriles | DMF | 50 | 83-96 | thieme-connect.com |

Condensation Reactions in the Construction of the Tetrazole-Aniline Framework

One-pot multi-component condensation reactions offer an efficient pathway to construct the tetrazole-aniline framework. These reactions typically involve an aldehyde, hydroxylamine (B1172632), and sodium azide. researchgate.net While not a direct synthesis of the bromo-substituted target compound, this methodology is crucial for creating the core 2-(1H-tetrazol-5-yl)aniline structure, which can then be further functionalized. For instance, various aromatic aldehydes can be condensed with hydroxylamine and sodium azide in the presence of a catalyst like Zn(OAc)₂·2H₂O to produce 5-aryl-1H-tetrazoles with a range of yields. researchgate.net This approach highlights a versatile strategy for accessing diverse tetrazole derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules. acs.org In the context of 4-bromo-2-(1H-tetrazol-5-yl)aniline synthesis, these reactions can be employed to introduce the bromo substituent or to construct the aniline (B41778) framework itself. For example, a palladium-catalyzed cyanation of an appropriate aryl halide, followed by a [3+2] cycloaddition, represents a viable two-step approach. researchgate.net

Furthermore, palladium catalysis is instrumental in the synthesis of 1,5-disubstituted tetrazoles, which can be considered analogues of the target compound. nih.gov Tandem reactions involving the palladium-catalyzed coupling of aryl halides with a cyanide source like K₄[Fe(CN)₆] and subsequent cycloaddition with sodium azide have been developed, offering a one-pot synthesis of 5-substituted-1H-tetrazoles. researchgate.net

Diverse Synthetic Routes to 2-(1H-Tetrazol-5-yl)aniline Derivatives

The 2-(1H-tetrazol-5-yl)aniline scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through functionalization of the aniline amine group and modification of the phenyl ring.

Functionalization of the Aniline Amine Group

The primary amine group of 2-(1H-tetrazol-5-yl)aniline derivatives is readily functionalized to introduce a variety of substituents, leading to compounds with diverse properties. A common transformation is the acylation of the amine with various acid chlorides in the presence of a base like pyridine. nih.gov This reaction produces a series of N-(2-cyanophenyl)amido derivatives, which can then be converted to the corresponding N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives via a [3+2] cycloaddition. nih.gov This two-step approach allows for the introduction of a wide range of substituted benzoyl groups.

Another approach involves the reaction of the aniline with isocyanides and other components in multicomponent reactions, such as the Ugi tetrazole reaction, to generate complex indole (B1671886) derivatives. rug.nl

Substituent Effects and Introduction on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly influence the reactivity and biological activity of 2-(1H-tetrazol-5-yl)aniline derivatives. The introduction of halogen atoms, for instance, has been shown to modulate the agonistic activity of these compounds at G protein-coupled receptors like GPR35. nih.gov

Synthetic strategies often involve starting with pre-substituted anilines. For example, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives with various substituents on the phenyl ring have been synthesized to investigate structure-activity relationships (SAR). nih.gov Studies have shown that for N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives, the potency can be significantly affected by the substituent at the para-position of the benzamide (B126) ring, with a methoxy (B1213986) group showing higher potency than fluoro, chloro, methyl, or trifluoromethyl groups. nih.gov

Table 2: Potency of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide Derivatives with para-Substituents

| Substituent | EC₅₀ (μM) | Reference |

| Methoxy | 0.059 | nih.gov |

| Fluoro | 0.45 | nih.gov |

| Chloro | 0.52 | nih.gov |

| Methyl | 1.33 | nih.gov |

| Trifluoromethyl | 3.65 | nih.gov |

The synthesis of these derivatives often starts from commercially available substituted anilines, which are then subjected to reactions like the Ugi tetrazole reaction followed by acidic closure to form indole cores. rug.nl Further functionalization, such as formylation via the Vilsmeier-Haack reaction, can introduce additional substituents onto the phenyl ring of the indole system. rug.nl

Modifications and Derivatization of the Tetrazole Ring

The functionalization of the tetrazole ring is a key strategy for modulating the biological and physicochemical properties of tetrazole-containing compounds. rug.nl The most common modifications involve electrophilic substitution on the nitrogen atoms of the ring, leading to N-substituted regioisomers. acs.org

N-Alkylation and N-Arylation:

The alkylation and arylation of the tetrazole ring are primary methods for derivatization. organic-chemistry.org These reactions can be influenced by various factors, including the reagents, catalysts, and reaction conditions, which determine the regioselectivity of the substitution, favoring either the N-1 or N-2 position. acs.orgacs.org

N-Alkylation: The reaction of a tetrazole with an alkylating agent, such as an alkyl halide, in the presence of a base can yield a mixture of N-1 and N-2 alkylated products. mdpi.com For instance, the alkylation of tetrazoles with phenacyl halides under mechanochemical conditions has been shown to enhance the selectivity for N-2 regioisomers. acs.org The use of Mitsunobu conditions with alcohols provides an efficient route for installing secondary alkyl groups. tandfonline.com

N-Arylation: Metal-free methodologies have been developed for the N-arylation of tetrazoles. nih.govacs.org One such approach utilizes diaryliodonium salts as the arylating agent, demonstrating high regioselectivity for the N-2 position. nih.govacs.org Another novel method employs diazo compounds with an aluminum triflate catalyst for regioselective N-2 arylation. acs.orgnih.gov

Catalyst-Free and Metal-Free Approaches:

Recent advancements have focused on developing more sustainable synthetic routes. Bu4NI has been used as a catalyst in radical-induced regioselective N-alkylation and N-arylation of tetrazoles using organic peroxides and peresters, avoiding the need for metal catalysts. organic-chemistry.orgnih.gov

Table 1: Examples of Tetrazole Ring Modifications

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Phenacyl halides | Mechanochemical conditions, selective for N-2. acs.org |

| N-Alkylation | Alcohols | Mitsunobu conditions, good for secondary alkyl groups. tandfonline.com |

| N-Arylation | Diaryliodonium salts | Metal-free, highly regioselective for N-2. nih.govacs.org |

| N-Arylation | Diazo compounds / Al(OTf)3 | Catalytic, regioselective for N-2. acs.orgnih.gov |

| N-Alkylation/Arylation | Organic peroxides / Bu4NI | Metal-free, radical-induced. organic-chemistry.orgnih.gov |

Advanced Catalytic Systems for Tetrazole-Aniline Synthesis

The synthesis of tetrazole-anilines benefits significantly from advanced catalytic systems that enhance reaction efficiency and selectivity.

Heterogeneous catalysts are advantageous due to their ease of separation and reusability. While specific examples for 4-bromo-2-(1H-tetrazol-5-yl)aniline are not detailed in the provided text, the general synthesis of 5-substituted 1H-tetrazoles often employs heterogeneous catalysts. For instance, nano-TiCl4·SiO2 has been used as a catalyst in the reaction between nitriles and sodium azide. thieme-connect.com

Nanoparticles serve as highly efficient catalysts due to their large surface area. thieme-connect.com Various nanoparticle systems have been developed for the synthesis of 5-substituted 1H-tetrazoles, which is the core structure of the target compound. thieme-connect.com

Platinum Nanoparticles: Monodisperse platinum nanoparticles supported on activated carbon (Pt NPs@AC) have been used to synthesize 5-aryl- and 5-heteroaryl-1H-tetrazoles in excellent yields under microwave irradiation. thieme-connect.com

Magnetite-Chitin Nanocatalyst: A magnetically separable and eco-friendly Fe3O4@chitin nanocatalyst has been employed for the synthesis of 5-substituted 1H-tetrazoles under solvent-free conditions. thieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. semanticscholar.org This technique has been successfully applied to the synthesis of various tetrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. thieme-connect.comsemanticscholar.org For example, the synthesis of tetrazole-benzodiazepine conjugates has been achieved using microwave irradiation. semanticscholar.org

Green Chemistry Principles in the Synthesis of Tetrazolylanilines

The application of green chemistry principles is crucial for developing sustainable synthetic methods. Key aspects include the use of safer solvents, energy-efficient processes, and atom-economical reactions.

The Ugi-azide reaction, a multicomponent reaction, provides a convergent and efficient pathway to tetrazole scaffolds. clockss.org This reaction, particularly when modified with TMSN3, allows for the synthesis of diverse tetrazole derivatives under mild conditions. clockss.org The use of mechanochemical conditions, as seen in the N-alkylation with phenacyl halides, represents a significant improvement in sustainability by reducing or eliminating the need for solvents. acs.orgacs.org Furthermore, the development of metal-free arylation methods contributes to greener synthesis by avoiding potentially toxic metal catalysts. nih.govacs.org

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 1h Tetrazol 5 Yl Aniline

Reactivity Profile of the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a significant contributor to the molecule's reactivity, primarily through its involvement in electrophilic aromatic substitution and nucleophilic displacement reactions.

Electrophilic Aromatic Substitution Considerations

The bromine substituent on the aniline (B41778) derivative influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. While the amino group is a strong activating group and ortho-, para-director, the bromine atom is a deactivating group but also an ortho-, para-director. In the case of 4-bromo-2-(1H-tetrazol-5-yl)aniline, the positions ortho and meta to the amino group (and meta to the bromine) are potential sites for substitution. The tetrazole ring, being electron-withdrawing, further deactivates the ring towards electrophilic attack. nih.gov

The outcome of EAS reactions is a balance of these electronic and steric effects. For instance, in related brominated aniline systems, further halogenation or nitration can occur, with the position of substitution being directed by the existing substituents. researchgate.netgoogle.com The interplay between the activating amino group and the deactivating bromo and tetrazolyl groups will determine the feasibility and regiochemistry of such transformations.

Nucleophilic Displacement Pathways

The carbon-bromine bond in aryl halides can undergo nucleophilic displacement, although this typically requires harsh conditions or the use of a catalyst. Stronger nucleophiles can attack the carbon atom bonded to the bromine, leading to substitution products. evitachem.com For 4-bromo-2-(1H-tetrazol-5-yl)aniline, this pathway could be exploited to introduce a variety of functional groups at the 4-position of the aniline ring.

Intrinsic Reactivity of the 1H-Tetrazole Ring System

The 1H-tetrazole ring is a unique heterocyclic system with a rich and complex reactivity profile, including tautomerism, photochemical transformations, and acid-base equilibria.

Tautomerism and its Influence on Photochemical Reactivity

The 1H-tetrazole ring exists in a tautomeric equilibrium between the 1H and 2H forms. researchgate.netsci-hub.cat This tautomerism can be influenced by the nature of the substituents and the solvent. mdpi.com The position of this equilibrium has a significant impact on the photochemical reactivity of the tetrazole ring. mdpi.comnih.gov

Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazolyl ring, resulting in the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as nitrile imines or nitrenes. mdpi.comuzh.chuc.pt The specific photoproducts formed depend on the substitution pattern and the reaction conditions. nih.govresearchgate.net For instance, light-induced activation of diaryl-tetrazoles can form a nitrile imine, which can then react with various nucleophiles. uzh.ch The presence of labile hydrogen atoms, such as the N-H of the tetrazole and the amino group in 4-bromo-2-(1H-tetrazol-5-yl)aniline, can add further complexity to the photochemical reactions. mdpi.com

Protonation and Deprotonation Equilibria of the Tetrazole N-H

The 1H-tetrazole moiety possesses both acidic and weakly basic properties. nih.gov The N-H proton is acidic, with pKa values for 5-substituted 1H-tetrazoles being similar to those of carboxylic acids. mdpi.comthieme-connect.com This allows for deprotonation in the presence of a base to form a tetrazolate anion. mdpi.comresearchgate.net The resulting anion is stabilized by delocalization of the negative charge over the tetrazole ring.

This deprotonation is a key step in many synthetic transformations, such as alkylation reactions which can lead to a mixture of N1- and N2-alkylated products. mdpi.com The tetrazolate anion can also act as a ligand in the formation of metal complexes. Furthermore, protonation of the tetrazole ring can occur in acidic media. researchgate.net The ability to undergo both protonation and deprotonation makes the solubility and reactivity of tetrazole-containing compounds pH-dependent. researchgate.net

Transformations Involving the Aniline Amino Group

The primary amino group of the aniline moiety is a versatile functional group that can undergo a variety of chemical transformations. It can act as a nucleophile, a base, and can be readily converted into other functional groups.

For example, the amino group can be acylated to form amides, alkylated, or diazotized to form a diazonium salt. The diazonium salt is a highly useful intermediate that can be converted to a wide range of substituents, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer-type reactions. researchgate.net In the context of 4-bromo-2-(1H-tetrazol-5-yl)aniline, such transformations would allow for further functionalization of the molecule, for example, by converting the amino group into a urea (B33335) derivative. nih.gov

Amidation and Schiff Base Formation

The primary amino group (-NH2) on the aniline core is a versatile handle for synthetic modifications, readily undergoing reactions with electrophilic partners.

Amidation: The nucleophilic amino group reacts with acylating agents, such as acyl chlorides or anhydrides, to form corresponding amide derivatives. This transformation is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized to act as potent agonists for G protein-coupled receptor 35 (GPR35). nih.gov The reaction typically proceeds by treating 4-bromo-2-(1H-tetrazol-5-yl)aniline with a substituted benzoyl chloride in the presence of a base like pyridine. nih.gov This approach has led to the development of compounds with significant biological activity, demonstrating that the amide linkage provides a valuable vector for molecular elaboration. nih.gov

Detailed research has shown that substituents on the benzoyl moiety can significantly influence the potency of these derivatives. nih.gov For example, the introduction of a methoxy (B1213986) group at the para-position of the benzoyl ring resulted in a compound with high agonistic activity for GPR35. nih.gov

Table 1: Synthesis of N-[5-bromo-2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

| Compound ID | Reactant | Product Name | Resulting Activity |

|---|---|---|---|

| 42 | Benzoyl chloride | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide | GPR35 Agonist nih.gov |

| 56 | 4-Methoxybenzoyl chloride | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | High-potency GPR35 Agonist (EC50 = 0.059 µM) nih.gov |

| 63 | 2-Fluoro-4-methoxybenzoyl chloride | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | High-potency GPR35 Agonist (EC50 = 0.041 µM) nih.gov |

This table is interactive. Click on the headers to sort.

Schiff Base Formation: The primary amine of 4-bromo-2-(1H-tetrazol-5-yl)aniline can also undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. scispace.com This reaction involves the formation of a characteristic carbon-nitrogen double bond (azomethine group, -C=N-). scispace.comresearchgate.net The process is typically catalyzed by acid and involves the elimination of a water molecule. Schiff bases are valuable intermediates in organic synthesis and have been studied for their wide range of biological activities. scispace.com The formation of an azomethine linkage provides a route to new families of compounds where the tetrazole-aniline core is connected to other cyclic or acyclic moieties.

Multicomponent Reactions (MCRs) for Complex Tetrazole-Aniline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates structural features from each starting material. mdpi.com This approach offers significant advantages over traditional multi-step synthesis by minimizing time, resources, and waste while maximizing molecular diversity. beilstein-journals.orgnih.gov

The 4-bromo-2-(1H-tetrazol-5-yl)aniline scaffold is an excellent candidate for MCRs, where it can serve as the amine component. A prominent example is the Ugi four-component tetrazole reaction (UT-4CR) . rsc.orgacs.org In this reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃) converge to produce α-amino-substituted tetrazoles. rsc.orgacs.org

By employing 4-bromo-2-(1H-tetrazol-5-yl)aniline in a UT-4CR, it is possible to generate a library of highly complex and diverse molecules. The variability of the carbonyl and isocyanide components allows for the introduction of a wide range of substituents, enabling the rapid exploration of chemical space around the core scaffold. mdpi.comrsc.org These MCR-derived products are of significant interest in drug discovery for building libraries of novel, drug-like molecules. beilstein-journals.org

Table 2: Illustrative Ugi Four-Component Reaction (UT-4CR) with 4-bromo-2-(1H-tetrazol-5-yl)aniline

| Amine Component | Carbonyl Component | Isocyanide Component | Azide Source | Illustrative Product Scaffold |

|---|---|---|---|---|

| 4-bromo-2-(1H-tetrazol-5-yl)aniline | Aromatic Aldehyde (e.g., Benzaldehyde) | Cyclohexyl Isocyanide | TMSN₃ | α-(Cyclohexylamido)-N-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)benzylamine derivative |

| 4-bromo-2-(1H-tetrazol-5-yl)aniline | Aliphatic Aldehyde (e.g., Propionaldehyde) | tert-Butyl Isocyanide | TMSN₃ | α-(tert-Butylamido)-N-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)propylamine derivative |

This table is interactive and provides representative examples of the diverse scaffolds accessible through the Ugi MCR based on established principles. mdpi.comrsc.org

Coordination Chemistry and Metal Complexation Studies of 4 Bromo 2 1h Tetrazol 5 Yl Aniline

Ligand Design and Denticity: A Multifaceted Coordinator

The design of 4-bromo-2-(1H-tetrazol-5-yl)aniline as a ligand is predicated on the strategic placement of its donor atoms, which dictates its denticity and the ultimate architecture of its metal complexes.

Donor Atom Characterization of the Tetrazole and Aniline (B41778) Moieties

The primary donor sites within 4-bromo-2-(1H-tetrazol-5-yl)aniline are the nitrogen atoms of the tetrazole ring and the nitrogen atom of the aniline group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a particularly versatile coordinating group. acs.org The deprotonated tetrazolate anion is a potent ligand, and the specific nitrogen atoms involved in coordination (N1, N2, N3, or N4) can vary, leading to diverse bonding modes. The lone pair of electrons on the aniline nitrogen also presents a potential coordination site, allowing for the possibility of chelation.

Coordination Modes of the 1H-Tetrazol-5-yl Group

The 1H-tetrazol-5-yl group can exhibit a variety of coordination modes, contributing to the structural diversity of its metal complexes. These modes can be broadly categorized as follows:

Monodentate Coordination: A single nitrogen atom from the tetrazole ring coordinates to a metal center.

Bidentate Coordination:

Chelating: Two adjacent nitrogen atoms of the same tetrazole ring (e.g., N1 and N2, or N2 and N3) bind to a single metal ion, forming a stable chelate ring.

Bridging: The tetrazole ring links two different metal centers. This can occur through various combinations of its nitrogen atoms, for instance, N1 and N3, or N1 and N4.

Tridentate and Higher Coordination Modes: In more complex scenarios, the tetrazole ring can coordinate to multiple metal centers, acting as a multidentate bridging ligand.

The prevalence of a particular coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature, and pH), and the presence of other ligands in the coordination sphere.

Influence of the Bromine Substituent on Ligand Properties

The presence of the bromine atom at the 4-position of the aniline ring is not merely a passive substituent. It can exert significant electronic and steric effects that modulate the ligand's properties:

Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the pKa of the tetrazole and aniline protons, thereby affecting the conditions required for deprotonation and coordination. This electronic perturbation can also subtly alter the electron density on the donor nitrogen atoms, potentially influencing the strength of the metal-ligand bonds.

Steric Effects: While not exceptionally bulky, the bromine atom can introduce a degree of steric hindrance that may favor certain coordination geometries over others.

Halogen Bonding: The bromine atom has the potential to participate in halogen bonding, a non-covalent interaction that can play a crucial role in the formation of supramolecular architectures. acs.org These interactions, where the bromine atom acts as a halogen bond donor, can direct the self-assembly of metal complexes into higher-order structures.

Synthesis and Characterization of Metal Complexes: A Frontier of Exploration

The synthesis of metal complexes with 4-bromo-2-(1H-tetrazol-5-yl)aniline is anticipated to follow established methodologies in coordination chemistry. However, the specific outcomes, including the formation of discrete molecules versus extended structures, remain a subject for experimental verification.

Coordination with Transition Metal Ions (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II))

The coordination of 4-bromo-2-(1H-tetrazol-5-yl)aniline with the d-block transition metals listed is expected to yield a diverse array of complexes with varying geometries and magnetic properties.

| Metal Ion | Expected Geometries | Potential Properties |

| Zn(II) | Tetrahedral, Octahedral | Often colorless and diamagnetic. Luminescent properties are possible, making them of interest for sensing applications. nih.govrsc.org |

| Co(II) | Tetrahedral, Octahedral | Typically colored (pink/blue) and paramagnetic. Can exhibit interesting magnetic behavior. researchgate.netnih.gov |

| Cu(II) | Square Planar, Distorted Octahedral | Generally colored (blue/green) and paramagnetic. Subject to Jahn-Teller distortion, which influences coordination geometry. nih.govrsc.org |

| Ni(II) | Square Planar, Octahedral | Can be diamagnetic (square planar) or paramagnetic (octahedral), often with distinct colors. researchgate.net |

| Mn(II) | Octahedral (high-spin) | Typically pale pink and paramagnetic. Can form complexes with interesting magnetic and catalytic properties. mdpi.com |

This table presents theoretically expected outcomes based on the general coordination chemistry of the listed metal ions.

Formation of Polymeric and Supramolecular Architectures

The bifunctional and multidentate nature of 4-bromo-2-(1H-tetrazol-5-yl)aniline makes it an excellent candidate for the construction of coordination polymers and supramolecular networks. researchgate.netmdpi.com The bridging capability of the tetrazole ring is a key feature that can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

The interplay of coordination bonds with weaker non-covalent interactions, such as hydrogen bonding (involving the aniline N-H and tetrazole N-H protons) and potential halogen bonding (from the bromine substituent), is expected to be a dominant factor in the self-assembly of these extended structures. The specific architecture will be highly dependent on the choice of metal ion, counter-anion, and solvent system used during synthesis. The formation of such polymeric and supramolecular structures is a vibrant area of research in crystal engineering, with potential applications in gas storage, catalysis, and materials science. researchgate.net

Role of Metal Complexes in Catalysis and Materials Science (General)

The coordination of metal ions with organic ligands is a cornerstone of modern chemistry, leading to the formation of metal complexes with a vast array of applications in catalysis and materials science. The properties and utility of these complexes are intrinsically linked to the nature of both the metal center and the coordinating ligand. The compound 4-bromo-2-(1H-tetrazol-5-yl)aniline is a particularly noteworthy ligand due to its multiple coordination sites—the aniline nitrogen and the nitrogen atoms of the tetrazole ring—which allow for the formation of stable and structurally diverse metal complexes. While detailed research findings on the specific catalytic and materials science applications of metal complexes derived exclusively from 4-bromo-2-(1H-tetrazol-5-yl)aniline are not extensively documented in publicly available literature, the known roles of similar tetrazole-based and aniline-based metal complexes provide a strong indication of their potential.

Metal complexes derived from ligands analogous to 4-bromo-2-(1H-tetrazol-5-yl)aniline are known to be effective catalysts in a variety of organic transformations. The tetrazole moiety, in particular, is a versatile building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs) that can exhibit significant catalytic activity. researchgate.netsdu.dk These materials often feature porous structures and high surface areas, which are advantageous for heterogeneous catalysis. The nitrogen-rich nature of the tetrazole ring can also influence the electronic properties of the metal center, thereby modulating its catalytic performance. researchgate.net For instance, tetrazole-based metal complexes have been investigated for their catalytic prowess in oxidation reactions and other organic syntheses. The presence of the bromo- and aniline- functionalities on the ligand can further tune the steric and electronic environment of the metal center, potentially enhancing selectivity and reactivity.

In the realm of materials science, the applications of metal complexes are equally broad and significant. The ability of ligands like 4-bromo-2-(1H-tetrazol-5-yl)aniline to form complexes with various metal ions, including Zn(II), Co(II), Cu(II), Ni(II), and Mn(II), opens the door to a range of functional materials. mdpi.com For example, copper(II) complexes with tetrazole-containing ligands have been explored for the development of magnetic materials. mdpi.com The arrangement of metal centers bridged by the ligand can lead to interesting magnetic exchange interactions. Furthermore, the inherent luminescence of some metal complexes, particularly those with d10 metal centers like Zn(II), makes them candidates for luminescent materials with applications in sensors, displays, and bio-imaging. mdpi.com

The high nitrogen content of the tetrazole ring also imparts energetic properties to its metal complexes, making them of interest in the field of high-energy materials. mdpi.com These materials can release substantial amounts of energy upon decomposition, with potential applications as explosives or propellants. mdpi.com The thermal stability and energetic performance of these complexes can be tailored by the choice of both the metal ion and the organic ligand.

Based on the established roles of similar compounds, the potential applications of metal complexes of 4-bromo-2-(1H-tetrazol-5-yl)aniline can be summarized as follows:

| Metal Ion | Potential Application Area | Description |

| Zn(II) | Catalysis, Luminescent Materials | Can act as a Lewis acid catalyst in organic reactions and form complexes that exhibit photoluminescence. mdpi.com |

| Co(II) | Catalysis, Magnetic Materials | Can participate in catalytic oxidation-reduction cycles and form complexes with interesting magnetic properties. |

| Cu(II) | Catalysis, Magnetic Materials | Known to catalyze various organic reactions and is a common component in the design of molecular magnets. mdpi.com |

| Ni(II) | Catalysis, Luminescent Materials | Can be used in cross-coupling reactions and can form complexes with luminescent properties. mdpi.com |

| Mn(II) | Catalysis, Magnetic Materials | Can act as a catalyst in various oxidation states and is used in the synthesis of magnetic clusters. |

It is important to underscore that while the foundational chemistry of tetrazole and aniline ligands strongly suggests these applications, dedicated research focusing specifically on the metal complexes of 4-bromo-2-(1H-tetrazol-5-yl)aniline is necessary to fully elucidate their properties and optimize their performance in these areas.

Structural Characterization and Advanced Analytical Techniques in Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide a detailed view of the compound's atomic and molecular composition.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the chemical environment of each atom within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of 4-bromo-2-(1H-tetrazol-5-yl)aniline, distinct signals corresponding to the aromatic protons and the amine group protons are observed. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the amino group, and the tetrazole ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include those for the carbon atom of the tetrazole ring and the various aromatic carbons, with their chemical shifts being characteristically influenced by the attached functional groups. For instance, the carbon attached to the bromine atom will exhibit a signal at a different chemical shift compared to the carbons adjacent to the amine or tetrazole groups.

Table 1: Representative NMR Data for Tetrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-(1H-tetrazol-5-yl)aniline | 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H) | 162.22, 153.01, 133.43, 120.69, 113.44, 95.47 | rsc.org |

| 5-(4-Bromophenyl)-1H-tetrazole | 16.96 (1H, br), 7.93 (2H, d), 7.77 (2H, d) | 155.11, 132.43, 128.83, 124.58, 123.45 | rsc.org |

| 4-Nitro-2-(1H-tetrazol-5-yl)benzenamine | 7.00 (d, 1H), 7.94 (br s, 1H), 8.10 (dd, 1H), 8.81 (d, 1H) | 104.4, 116.3, 126.1, 127.6, 136.3, 153.0, 154.4 | rsc.org |

FT-IR spectroscopy is employed to identify the functional groups present in 4-bromo-2-(1H-tetrazol-5-yl)aniline by detecting the vibrational frequencies of its bonds. Characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching within the aromatic ring, N-H bending, and vibrations associated with the tetrazole ring. The C-Br stretching frequency would also be observable. For example, some sources indicate peaks around 1269 cm⁻¹ for the C-N stretch and 1697 cm⁻¹ for tetrazole ring vibrations.

Table 2: Characteristic FT-IR Absorption Bands for Related Compounds

| Compound | Key FT-IR Peaks (cm⁻¹) | Reference |

|---|---|---|

| 4-(1H-tetrazol-5-yl)aniline | 3483.72, 3384.00, 2711.31, 1621.47, 1315.01, 1173.18, 828.59 | rsc.org |

| 5-(4-Bromophenyl)-1H-tetrazole | 2919, 2849, 1721, 1595, 1046, 1010, 822, 734 | rsc.org |

| 4-(1H-tetrazol-5-yl) phenol | 3252, 3101, 3066, 1615, 1599, 1511, 1466, 1413, 1282, 832, 752 | rsc.org |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 4-bromo-2-(1H-tetrazol-5-yl)aniline would be expected to show absorption bands corresponding to π-π* transitions within the aromatic and tetrazole rings. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Studies on similar tetrazole derivatives have utilized UV-Vis spectroscopy to investigate their interactions with other molecules, such as DNA. researchgate.net

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For 4-bromo-2-(1H-tetrazol-5-yl)aniline (C₇H₆BrN₅), HRMS would confirm the molecular ion peak with a high degree of accuracy, typically with an error of less than 5 ppm. mdpi.comsci-hub.seresearchgate.net This technique is crucial for unequivocally confirming the molecular formula of the synthesized compound.

Crystallographic Analysis

While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, crystallographic techniques reveal its precise three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. rsc.orglu.se If suitable single crystals of 4-bromo-2-(1H-tetrazol-5-yl)aniline can be grown, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the compound's physical properties and how it interacts with other molecules. The crystal structure would reveal the planarity of the aromatic and tetrazole rings and the orientation of the substituents relative to each other. Studies on related tetrazole derivatives have successfully employed this technique to elucidate their solid-state structures. chem-soc.siscispace.com

Complementary Analytical Methodologies

A multi-faceted analytical approach is essential for a thorough characterization of 4-bromo-2-(1H-tetrazol-5-yl)aniline. The following techniques provide critical insights into its elemental makeup, thermal behavior, surface features, crystalline nature, vibrational properties, and purity.

Elemental Analysis (CHNS)

Elemental analysis is a foundational technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For 4-bromo-2-(1H-tetrazol-5-yl)aniline, with the molecular formula C₇H₆BrN₅, the theoretical elemental composition can be calculated. biosynth.combldpharm.com This analysis is crucial for confirming the empirical formula of the synthesized compound, ensuring it aligns with its expected stoichiometry. While specific experimental results for this compound are not detailed in the reviewed literature, CHNS analysis is a standard procedure for characterizing novel tetrazole-based compounds and their coordination polymers. nih.govrsc.org

The theoretical elemental composition provides a benchmark against which experimentally obtained data are compared to verify the purity and identity of the compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 35.02 |

| Hydrogen | H | 2.52 |

| Nitrogen | N | 29.17 |

| Bromine | Br | 33.29 |

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For tetrazole derivatives, TGA studies often reveal a multi-stage decomposition process. colab.wsresearchgate.net Typically, an initial slight weight loss at lower temperatures (below 150-175°C) is attributed to the evaporation of residual moisture or solvents. nih.govresearchgate.net

The primary decomposition of N-substituted tetrazoles is understood to begin with the degradation of the tetrazole ring itself. researchgate.net Studies on catalysts used for synthesizing 5-substituted-1H-tetrazoles show thermal stability up to certain temperatures, with weight loss occurring in distinct steps corresponding to the removal of different components. nih.govscielo.org.za For instance, a catalyst for tetrazole synthesis was reported to be stable below 173.43°C, showing only a 2.98% weight loss from moisture removal. scielo.org.za Another study noted a 3.56% weight loss between 40°C and 270°C. nih.gov The analysis of 4-bromo-2-(1H-tetrazol-5-yl)aniline would be expected to show its decomposition onset temperature and the stability of its molecular structure under thermal stress.

| Temperature Range (°C) | Observed Event (Based on related compounds) | Typical Weight Loss (%) |

|---|---|---|

| ~40 - 175 | Removal of adsorbed water/residual solvent. nih.govresearchgate.net | ~2 - 4 |

| > 200 | Onset of thermal decomposition of the organic structure. colab.ws | Substantial |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample. In the context of tetrazole derivatives and related materials, SEM reveals details about particle size, shape, and surface texture, such as roughness or porosity. rsc.orgnih.gov For example, SEM analysis of catalysts used in tetrazole synthesis has shown varied morphologies from rough, porous structures to interconnected nanomaterials. nih.govpnrjournal.com The morphology of a crystalline powder can appear as a diverse array of crystalline shapes. pnrjournal.com While specific SEM images for 4-bromo-2-(1H-tetrazol-5-yl)aniline are not available, analysis would provide insight into its particulate characteristics, which are important for properties like solubility and dissolution rate.

| Morphological Feature | Description |

|---|---|

| Particle Shape | Provides information on the crystalline habit of the compound. |

| Particle Size Distribution | Indicates the range and average size of the particles in the sample. |

| Surface Texture | Reveals if the surface is smooth, rough, or porous. nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is an indispensable tool for investigating the crystalline nature of a solid material. The technique provides a unique diffraction pattern, or "fingerprint," based on the arrangement of atoms within the crystal lattice. The resulting data, presented as a plot of intensity versus the diffraction angle (2θ), can confirm whether a sample is crystalline or amorphous and identify its specific crystalline phase. mdpi.com

In the study of tetrazole compounds, PXRD is routinely used to confirm the crystal structure and phase purity of the synthesized material. nih.govjove.commdpi.com For example, the PXRD pattern of a catalyst used in tetrazole synthesis exhibited a characteristic strong peak at a 2θ value of 21.8°. scielo.org.za For a novel tetrazole complex, a good match between the experimental PXRD pattern and one simulated from single-crystal X-ray data confirms the bulk purity of the sample. mdpi.com Analysis of 4-bromo-2-(1H-tetrazol-5-yl)aniline by PXRD would definitively determine its solid-state form and degree of crystallinity.

| Diffraction Angle (2θ) | Intensity | Significance |

|---|---|---|

| Characteristic Peaks | Varies (e.g., strong, medium, weak) | Defines the unique crystalline lattice of the compound. |

Raman Spectroscopy

Raman Spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and functional groups within a molecule. It is complementary to infrared (IR) spectroscopy. Studies on tetrazole and its derivatives have used Raman spectroscopy to assign specific vibrational modes. acrhem.orgresearchgate.net For instance, vibrational peaks characteristic of the tetrazole ring are typically observed in the regions of 1640-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The analysis of the Raman spectrum of 4-bromo-2-(1H-tetrazol-5-yl)aniline would allow for the identification of vibrational modes associated with the tetrazole ring, the aniline (B41778) backbone, and the C-Br bond, further confirming its molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Based on related compounds) |

|---|---|

| ~1640 - 1340 | Tetrazole ring stretching vibrations. pnrjournal.com |

| ~1200 - 900 | Tetrazole ring vibrations. pnrjournal.com |

| (Specific values) | Aromatic C-H, C=C, C-N, and C-Br stretching and bending modes. |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of pharmaceutical compounds and related substances. For tetrazole derivatives, reverse-phase HPLC is a common method for purity assessment. unito.ittcichemicals.com

A method for the closely related compound, 5-Chloro-2-(1H-tetrazol-5-yl)aniline, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Similarly, other bromo-phenyl-tetrazole derivatives are analyzed using C18 columns with an acetonitrile/water gradient. An established HPLC method for 4-bromo-2-(1H-tetrazol-5-yl)aniline would be essential for quality control, allowing for the accurate determination of its purity and the detection of any potential impurities from the synthesis process.

| Parameter | Typical Conditions (Based on related compounds) |

|---|---|

| Column | Reverse-Phase C18. |

| Mobile Phase | Acetonitrile and Water, often with an acid modifier (e.g., phosphoric acid or formic acid). sielc.com |

| Detection | UV-Vis (Diode-Array Detector). unito.it |

| Analysis Type | Purity assay and determination of related substances. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-2-(1H-tetrazol-5-yl)aniline, offering a detailed picture of its geometry and electronic landscape.

These studies have shown that while the individual aniline (B41778) and tetrazole rings are planar, the molecule as a whole may adopt a non-planar conformation to minimize steric hindrance between the adjacent bromo and tetrazolyl groups. The dihedral angle, which describes the twist between the two rings, is a critical parameter in these analyses. Furthermore, DFT calculations help in determining the most stable tautomeric form of the tetrazole ring, with the 1H-tautomer generally being favored energetically.

The electronic behavior of 4-bromo-2-(1H-tetrazol-5-yl)aniline is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Computational analyses reveal that the HOMO is primarily localized on the electron-rich aniline portion of the molecule. In contrast, the LUMO is predominantly distributed over the electron-withdrawing tetrazole ring. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. A larger HOMO-LUMO gap generally implies greater stability and lower reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -1.45 |

| Energy Gap | 4.78 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory for investigating the pathways of chemical reactions, providing insights that can guide synthetic efforts.

Understanding the mechanism of how 4-bromo-2-(1H-tetrazol-5-yl)aniline is synthesized is facilitated by computational modeling. A common synthetic route involves the reaction of a substituted benzonitrile (B105546) with an azide (B81097) to form the tetrazole ring. Computational studies can map the energy landscape of this reaction, identifying the reactants, products, and high-energy transition states.

The characterization of these transition states is vital for determining the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energy barrier that must be overcome for the reaction to proceed, chemists can optimize reaction conditions, such as temperature and catalysts, to improve the efficiency of the synthesis.

Computational Studies of Intermolecular Interactions

The way molecules of 4-bromo-2-(1H-tetrazol-5-yl)aniline interact with each other is critical to its bulk properties, and computational studies provide a detailed view of these interactions.

The molecular structure of 4-bromo-2-(1H-tetrazol-5-yl)aniline features several hydrogen bond donors (the N-H groups of the tetrazole and aniline moieties) and acceptors (the nitrogen atoms of the tetrazole ring). This allows for the formation of intricate intermolecular hydrogen bonding networks.

Computational simulations can model how multiple molecules of the compound arrange themselves to form stable structures through these hydrogen bonds. These models can predict the geometry and strength of the hydrogen bonds, which are fundamental to understanding the crystal packing of the solid material. The nature of these networks influences physical properties such as melting point and solubility.

Table 2: Predicted Intermolecular Hydrogen Bond Interactions

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Aniline N-H | Tetrazole N | Strong |

| Tetrazole N-H | Tetrazole N | Strong |

π-π Stacking and Aromatic Interactions

The molecular structure of 4-bromo-2-(1H-tetrazol-5-yl)aniline, featuring both a substituted phenyl ring and a nitrogen-rich tetrazole ring, provides a platform for various non-covalent interactions, including π-π stacking and other aromatic interactions. These forces are crucial in determining the compound's crystal packing, its interactions with biological macromolecules, and its material properties.

π-π stacking interactions are a class of non-covalent interactions that occur between aromatic rings. In the case of 4-bromo-2-(1H-tetrazol-5-yl)aniline, these interactions can manifest between the phenyl rings of adjacent molecules or between the phenyl ring and the tetrazole ring. The tetrazole ring, being an aromatic heterocycle, can also participate in such stacking arrangements. ru.nl These interactions are not limited to a perfectly parallel, face-to-face orientation. Instead, displaced or T-shaped arrangements are often energetically more favorable, as they minimize steric repulsion while maximizing attractive electrostatic and dispersion forces. nih.govrsc.org

The presence of the bromine atom and the amino group on the phenyl ring, as well as the nitrogen atoms in the tetrazole ring, introduces electronic asymmetry. This asymmetry can lead to polar-π interactions, where the electron-rich π system of one ring interacts with an electropositive region of another molecule. ru.nl For instance, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, further influencing the supramolecular assembly. acs.org

Table 1: Illustrative Interaction Parameters for Aromatic Interactions in Systems Containing Phenyl and Tetrazole Rings

| Interacting Rings | Interaction Type | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| Phenyl - Phenyl | Parallel-displaced π-stacking | 3.4 - 3.8 | -2.0 to -3.0 |

| Phenyl - Tetrazole | π-stacking | 3.3 - 3.6 | -1.5 to -2.5 |

| Phenyl - Phenyl | T-shaped | 4.5 - 5.0 | -1.5 to -2.5 |

| Tetrazole - Tetrazole | π-stacking | 3.2 - 3.5 | -2.5 to -4.0 |

Note: The data in this table is illustrative and represents typical values for similar aromatic systems based on computational chemistry literature. Specific values for 4-bromo-2-(1H-tetrazol-5-yl)aniline would require dedicated quantum chemical calculations.

Reactivity Prediction and Chemical Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of various chemical descriptors. These descriptors, derived from the electronic structure of the molecule, offer a quantitative measure of its stability and propensity to react.

Computational Assessment of Molecular Hardness and Softness

Within the framework of Density Functional Theory (DFT), the concepts of chemical hardness (η) and softness (S) are fundamental to understanding and predicting chemical reactivity. pnu.ac.ir Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, implying high stability and low reactivity. acs.org Conversely, chemical softness, which is the reciprocal of hardness (S = 1/η), indicates a molecule's polarizability and its readiness to undergo chemical reactions. pnu.ac.ir

The operational definitions for hardness and softness are given by:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Where ELUMO is the energy of the Lowest Unoccupied Molecular Orbital and EHOMO is the energy of the Highest Occupied Molecular Orbital.

For 4-bromo-2-(1H-tetrazol-5-yl)aniline, computational methods can be employed to calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and subsequently determine its hardness and softness. These values provide a quantitative basis for comparing its reactivity with other related compounds and for predicting its behavior in chemical reactions. A high electrophilicity index, which is related to hardness and the electronic chemical potential, would suggest a good electrophilic character and high reactivity. acs.org

Table 2: Illustrative Computational Chemical Descriptors for 4-bromo-2-(1H-tetrazol-5-yl)aniline

| Descriptor | Symbol | Illustrative Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.3 | Relates to chemical stability and reactivity. |

| Chemical Hardness | η | 2.65 | Measure of resistance to change in electron distribution. |

| Chemical Softness | S | 0.38 | Measure of polarizability and reactivity. |

Note: The values presented in this table are for illustrative purposes and are typical for a molecule of this nature. Accurate values would be obtained from specific quantum chemical calculations (e.g., using DFT methods).

Structure Activity Relationship Sar Studies on Chemical Modifications Excluding Biological Outcomes

Impact of Substituent Position on Chemical Behavior and Reactivity

The relative positions of the bromo, amino, and tetrazolyl substituents on the phenyl ring are critical in determining the molecule's chemical reactivity and behavior. In 4-bromo-2-(1H-tetrazol-5-yl)aniline, the substituents are positioned at 1, 2, and 4.

Positional isomerism significantly alters the electronic landscape of the molecule. For instance, shifting the bromine to position 5, yielding 5-bromo-2-(1H-tetrazol-5-yl)aniline , would change the electronic interplay. In the parent compound, the para-bromo substituent's electron-withdrawing inductive effect influences the amino group. quora.com In the meta-bromo isomer, this inductive effect would be altered, potentially changing the basicity of the aniline (B41778) nitrogen and the reactivity of the ring towards electrophiles. quora.com The directing effects for subsequent substitutions would also be different; a meta-bromo substituent would favor substitution at positions 2, 4, and 6 relative to itself.

Influence of Halogenation (Bromine) on the Electronic and Steric Profile

Halogens like bromine exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and a weaker, activating resonance effect (+R). lasalle.eduquora.com The -I effect, stemming from bromine's high electronegativity, withdraws electron density from the ring through the sigma bond framework, making the ring less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted aniline. libretexts.orgblogspot.com This is why bromoanilines are generally weaker bases than aniline. quora.com

From a steric perspective, the bromine atom is significantly larger than hydrogen. Its presence at position 4 does not sterically hinder the ortho-positioned amino and tetrazole groups directly, but it can influence the approach of reactants to the adjacent position 3. The introduction of bromine can also decrease the rate of polymerization reactions in related aniline derivatives due to steric hindrance. researchgate.net

Role of the Tetrazole Ring in Modulating Molecular Recognition and Interactions

The 1H-tetrazole ring is a key functional group that profoundly influences the molecule's intermolecular interaction capabilities. It is a five-membered aromatic heterocycle with four nitrogen atoms, making it electron-poor and capable of engaging in a variety of noncovalent interactions. rdd.edu.iqru.nl

Key interaction capabilities of the tetrazole ring include:

Hydrogen Bonding : The acidic N-H proton (pKa ≈ 4.5-4.9) makes the tetrazole ring an excellent hydrogen bond donor. nih.gov The sp² hybridized nitrogen atoms (at positions 3 and 4) act as hydrogen bond acceptors. acs.org This allows the tetrazole moiety to form robust hydrogen bond networks, which is crucial for molecular recognition and the formation of supramolecular structures. acs.orgtudublin.ie

Anion Recognition : The N-H group on the tetrazole ring can act as a strong binding site for anions. Studies on related tetrazole-containing structures have demonstrated their high potency in binding chloride ions, with defined interaction distances observed through molecular modeling. acs.org

Coordination with Metals : The nitrogen lone pairs make tetrazoles effective ligands for coordinating with transition metal ions, acting in either a mono- or bidentate fashion. tudublin.iechem-soc.si

π-π Interactions : As an aromatic ring, the tetrazole can participate in π-π stacking interactions with other aromatic systems. ru.nl Both T-shaped edge-to-face and parallel-displaced stacking arrangements have been observed in crystal structures of tetrazole-containing compounds. ru.nl

Correlation of Structural Features with Physicochemical Descriptors and Bioisosterism

The physicochemical properties of 4-bromo-2-(1H-tetrazol-5-yl)aniline are a direct consequence of its structural components. The presence of the polar amino and tetrazole groups alongside the lipophilic bromophenyl moiety results in a molecule with balanced properties.

| Physicochemical Descriptor | Value/Description | Source |

| Molecular Formula | C₇H₆BrN₅ | biosynth.com |

| Molecular Weight | 240.06 g/mol | biosynth.com |

| CAS Number | 27398-52-3 | biosynth.com |

| Predicted XlogP | 1.1 | uni.lu |

| Melting Point | 205 °C | biosynth.com |

| Acidity (pKa) | The tetrazole N-H has a pKa of ~4.9, similar to a carboxylic acid. | nih.gov |

| Basicity | The aniline nitrogen is a weak base, with its basicity reduced by the -I effect of the bromine. | quora.comblogspot.com |

A critical concept associated with the tetrazole ring is bioisosterism . The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. bohrium.comacs.orgthieme-connect.com This is due to several key similarities:

Comparable Acidity : The pKa of the tetrazole N-H proton is very close to that of a carboxylic acid (pKa ≈ 4.2-4.4). nih.gov

Similar Size and Shape : The tetrazole ring occupies a similar space as a carboxylate group.

Delocalized Negative Charge : The tetrazolide anion, formed upon deprotonation, has its negative charge delocalized across the ring, similar to the delocalization in a carboxylate anion.

Hydrogen Bonding Pattern : It can engage in similar hydrogen bonding interactions as a carboxylic acid. acs.org

This bioisosteric relationship allows chemists to replace a carboxylic acid group with a tetrazole to modulate physicochemical properties, such as increasing metabolic stability or improving bioavailability, while aiming to retain similar molecular interactions. acs.orgbohrium.com

Comparison with Related Tetrazole-Aniline Derivatives

Comparing 4-bromo-2-(1H-tetrazol-5-yl)aniline with its isomers and analogs highlights the subtle yet significant impact of structural modifications on chemical properties.

| Compound Name | Structural Difference from Parent Compound | Impact on Chemical Profile | Source |

|---|---|---|---|

| 5-Bromo-2-(1H-tetrazol-5-yl)aniline | Positional isomer; Bromine is at position 5 (meta to the amino group). | The inductive effect of bromine on the amino group is altered, likely making it a slightly weaker base than the 4-bromo isomer. Directing effects for further substitution are changed. | quora.combiosynth.com |

| 5-Chloro-2-(1H-tetrazol-5-yl)aniline | Halogen substitution; Bromine is replaced by Chlorine at position 5. | Chlorine has a stronger inductive effect but weaker resonance effect than bromine. This would likely make the aniline nitrogen less basic. Steric bulk is reduced. | biosynth.com |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | Polyhalogenated analog lacking the tetrazole ring. | The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring significantly. Fluorine substitution enhances metabolic stability. | |

| 4-(1H-Tetrazol-5-yloxy)aniline | Isomer with an ether linkage; tetrazole is attached via oxygen. | The electronic communication between the tetrazole and the aniline ring is different. The ether linkage alters the geometry and hydrogen bonding capacity compared to the direct C-C bond. | sigmaaldrich.com |

| 2-Amino-4-bromophenol | Tetrazole is replaced by a hydroxyl group. | The hydroxyl group is also acidic but has different steric and electronic properties. It is a strong activating, ortho-, para-directing group. The potential for metal chelation with the adjacent amino group is different. |

Advanced Research Applications and Future Directions General, Non Biological Focus

Development of Novel Chemical Building Blocks for Organic Synthesis

4-bromo-2-(1H-tetrazol-5-yl)aniline is recognized as a valuable building block in organic synthesis. bldpharm.com Its structure contains three key functional points for chemical modification: the amino group, the bromine atom, and the tetrazole ring. This trifecta of reactivity allows chemists to use it as a starting point for constructing more complex molecules through various synthetic routes.

The amino group can undergo standard reactions like acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki and Negishi couplings, which are fundamental for creating carbon-carbon bonds and assembling larger molecular frameworks. sci-hub.se The tetrazole ring itself, known for its stability over a wide pH range and resistance to many oxidizing and reducing agents, can act as a ligand in coordination chemistry or be further functionalized. sci-hub.sethieme-connect.com For instance, N-protected (1H-tetrazol-5-yl)zinc pivalates have been shown to be effective in Negishi cross-coupling reactions, highlighting a pathway for functionalizing the tetrazole moiety. sci-hub.se

Design of Scaffolds for Combinatorial Chemistry and Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. The structure of 4-bromo-2-(1H-tetrazol-5-yl)aniline makes it an ideal scaffold for such endeavors. A scaffold is the core structure of a compound upon which various substituents are attached.

The multiple reactive sites on the molecule allow for the systematic and parallel introduction of a wide array of chemical groups. For example, a library of compounds could be generated by reacting the amino group with a diverse set of carboxylic acids to form amides, while simultaneously using a variety of boronic acids in a Suzuki coupling reaction at the bromine position. The development of one-pot, multi-component reactions (MCRs) involving tetrazole synthesis further streamlines the creation of complex molecules from simple precursors, a technique well-suited for building chemical libraries. researchgate.netacs.org The use of tetrazole-derived scaffolds is an active area of research for creating diverse molecular entities. researchgate.net

Exploration in Materials Science for Advanced Functional Materials

The field of materials science is increasingly looking towards highly functionalized organic molecules to create advanced materials with tailored properties. Tetrazole-containing compounds are of interest for their high nitrogen content and their ability to coordinate with metal ions, making them useful in energetic materials and coordination polymers. sci-hub.sethieme-connect.com

4-bromo-2-(1H-tetrazol-5-yl)aniline serves as a promising monomer or functional additive in this context. The amino and bromo groups provide anchor points for polymerization or for grafting the molecule onto surfaces or into polymer matrices. The resulting materials could possess unique thermal, optical, or electronic properties. For example, the tetrazole ring can act as a ligand, enabling the formation of metal-organic frameworks (MOFs) or other coordination complexes with applications in catalysis or gas storage. thieme-connect.com The aromatic nature of the aniline (B41778) ring contributes to thermal stability and potential conductive properties when incorporated into larger conjugated systems.

Future Prospects in Catalytic System Development

The development of new catalysts is crucial for advancing chemical synthesis. While this compound is not a catalyst itself, its structural features suggest a strong potential for its derivatives to act as ligands in catalytic systems. The tetrazole ring and the aniline nitrogen can both chelate to metal centers, forming stable complexes that could exhibit catalytic activity. thieme-connect.comacs.org

Future research may focus on designing and synthesizing ligands based on the 4-bromo-2-(1H-tetrazol-5-yl)aniline scaffold. By modifying the substituents on the aniline and tetrazole rings, chemists can fine-tune the electronic and steric properties of the resulting metal complexes. This could lead to new catalysts for a variety of organic transformations, such as cross-coupling, hydrogenation, or oxidation reactions. The synthesis of tetrazoles is often facilitated by nanocatalysts, and there is growing interest in using tetrazole-containing compounds themselves within catalytic systems, for instance, in sustainable synthesis applications. rsc.orgrsc.org

Integration of Advanced Automation in Tetrazolylaniline Synthesis Research

Modern chemical research is increasingly benefiting from automation and artificial intelligence to accelerate the pace of discovery. acm.orgacs.org The synthesis of 4-bromo-2-(1H-tetrazol-5-yl)aniline and its derivatives often involves multi-step procedures or the optimization of multi-component reactions, which are tasks well-suited for automated systems. zinsser-analytic.comcore.ac.uk

Automated synthesis platforms can perform reactions, purifications, and analyses with high precision and throughput, significantly reducing the manual labor and time required for research. synthiaonline.comsigmaaldrich.com For example, an automated system could rapidly screen different reaction conditions (catalysts, solvents, temperatures) to find the optimal method for synthesizing a library of derivatives based on the 4-bromo-2-(1H-tetrazol-5-yl)aniline scaffold. Retrosynthesis software can propose viable synthetic routes, which can then be executed by robotic systems. synthiaonline.com This integration of automation allows researchers to focus on the design of novel molecules and materials rather than on routine synthetic tasks, thereby enhancing productivity and innovation. acm.orgsynthiaonline.com

Table 2: Examples of Catalytic Systems for Tetrazole Synthesis

| Catalyst | Reaction | Substrate Scope | Key Advantage | Reference |

|---|---|---|---|---|

| nano-TiCl₄·SiO₂ | [3+2] Cycloaddition | Benzonitriles | Reusable catalyst, high yield | thieme-connect.com |

| Pt NPs@AC | [3+2] Cycloaddition | Aryl & Heteroaryl Nitriles | Microwave-assisted, short reaction time | thieme-connect.com |

| AlFe₂O₄–MWCNT–TEA–Ni(II) | Multicomponent Synthesis | Aromatic Aldehydes | Magnetic, easily recoverable, high efficiency | rsc.orgrsc.org |

| Graphene Oxide | Cycloaddition | Nitriles | Metal-free, scalable, solid acid catalyst | rsc.org |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-bromo-2-(1H-tetrazol-5-yl)aniline, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via [3 + 2] cycloaddition of nitriles and sodium azide catalyzed by AlCl₃ at 90°C, yielding >80% (e.g., starting from 2-aminobenzonitrile derivatives) . Alternative routes include condensation reactions using oxalyl chloride and triethylamine in anhydrous solvents, achieving yields up to 94% . Key factors affecting yield include catalyst concentration (AlCl₃ ≥ 1.5 equiv.), reaction time (12–24 hours), and purification via recrystallization (acetone/n-hexane).

Q. What safety precautions are necessary when handling 4-bromo-2-(1H-tetrazol-5-yl)aniline in the laboratory?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods. Avoid prolonged storage to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and consult SDS guidelines for tetrazole analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers monitor?

- Methodological Answer :

- ¹³C NMR : Look for signals at δ ~145–155 ppm (tetrazole C-a) and ~119–136 ppm (aromatic carbons adjacent to Br and NH₂) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268.0 for C₇H₆BrN₅) with <0.5 ppm error .

- IR : Peaks at ~1269 cm⁻¹ (C-N stretch) and ~1697 cm⁻¹ (tetrazole ring vibration) .

Advanced Research Questions

Q. How do substituent variations at the bromo and tetrazole positions affect pharmacokinetic properties?

- Methodological Answer :

- Bromo substituent : Enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability via steric hindrance. Compare with chloro/fluoro analogs using in vitro microsomal assays .

- Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving solubility (logS ↑ by 1.2) and receptor binding. Use SPR (Surface Plasmon Resonance) to assess affinity shifts for GPCRs .

- Data Table :

| Substituent | logP | logS (mg/mL) | GPCR IC₅₀ (nM) |

|---|---|---|---|

| Br | 2.3 | -2.1 | 12 ± 1.5 |

| Cl | 2.0 | -1.8 | 18 ± 2.1 |

| CF₃ | 2.8 | -3.0 | 8 ± 0.9 |

| Source: Adapted from SAR studies |

Q. How can computational modeling predict bioactivity against GPR35 or other GPCRs?

- Methodological Answer :

- Perform docking simulations (AutoDock Vina) using the tetrazole moiety as a hydrogen bond acceptor. Prioritize halogen-bond interactions between Br and Tyr³.²⁹ (GPR35). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Compare with experimental DMR (Dynamic Mass Redistribution) assays to resolve false positives (e.g., off-target effects on β-arrestin pathways) .

Q. What strategies resolve contradictions in synthetic yields for similar tetrazole-aniline derivatives?

- Methodological Answer :

- Catalyst Screening : Replace AlCl₃ with ZnCl₂ or FeCl₃ to reduce side reactions (e.g., dehalogenation). Monitor via TLC (Hex:EA = 3:1).

- Reaction Solvent : Use DMF for higher polarity (yield ↑ 15%) vs. THF. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Contradiction Case : A 63% yield using tert-butyl isocyanide vs. 84% with aryl nitriles—attributed to steric effects in cycloaddition .

Experimental Design & Data Analysis

Q. How to design a degradation study for 4-bromo-2-(1H-tetrazol-5-yl)aniline under environmental conditions?

- Methodological Answer :

- Photocatalysis : Use MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation (Box-Behnken design). Parameters: pH (5–9), catalyst load (0.5–2.0 g/L), aniline concentration (10–50 ppm). Monitor via GC-MS for brominated byproducts (e.g., 4-bromoaniline) .

- Soil Migration : Apply vertical soil columns with varying pump speeds (0.5–2.0 mL/min). Quantify aniline partitioning using HPLC-UV (λ = 254 nm) and model via COMSOL .

Q. How to optimize regioselectivity in electrophilic substitution reactions of the aniline moiety?

- Methodological Answer :

- Directing Groups : Use the tetrazole ring as a meta-director. For bromination, employ NBS (N-bromosuccinimide) in AcOH at 0°C to minimize di-substitution .

- Competitive Analysis : Compare with 4-methoxy-3-(1H-tetrazol-1-yl)aniline, where methoxy directs ortho/para substitution (yield ↓ 20% due to steric clash) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.